molecular formula C11H9ClN2 B13855734 3-Allyl-5-chloro-1,8-naphthyridine

3-Allyl-5-chloro-1,8-naphthyridine

Cat. No.: B13855734
M. Wt: 204.65 g/mol
InChI Key: UCLKXWVTMSQCLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Allyl-5-chloro-1,8-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and photochemical properties

Chemical Reactions Analysis

Types of Reactions: 3-Allyl-5-chloro-1,8-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom at the fifth position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding naphthyridine oxides.

    Reduction: Formation of reduced naphthyridine derivatives.

    Substitution: Formation of substituted naphthyridine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-allyl-5-chloro-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with DNA replication or induce apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

    1,8-Naphthyridine: The parent compound with diverse biological activities.

    3-Allyl-1,8-naphthyridine: Similar structure but lacks the chlorine atom at the fifth position.

    5-Chloro-1,8-naphthyridine: Similar structure but lacks the allyl group at the third position.

Uniqueness: 3-Allyl-5-chloro-1,8-naphthyridine is unique due to the presence of both the allyl group and the chlorine atom, which can influence its reactivity and biological activity. The combination of these functional groups can enhance its potential as a therapeutic agent and its utility in various industrial applications .

Properties

Molecular Formula

C11H9ClN2

Molecular Weight

204.65 g/mol

IUPAC Name

5-chloro-3-prop-2-enyl-1,8-naphthyridine

InChI

InChI=1S/C11H9ClN2/c1-2-3-8-6-9-10(12)4-5-13-11(9)14-7-8/h2,4-7H,1,3H2

InChI Key

UCLKXWVTMSQCLY-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC2=C(C=CN=C2N=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.